Unii-A44PP2N3H5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPC-A78277 is a small molecule drug initially developed by Bristol Myers Squibb Co. It is a reverse transcriptase inhibitor, primarily investigated for its potential in treating HIV infections . The compound has a molecular formula of C17H14F4N2O2 and was designed to target the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Chemical Reactions Analysis
DPC-A78277 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are used to introduce or replace functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, oxidizing agents like MCPBA, and reducing agents suitable for the specific functional groups being targeted. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
DPC-A78277 has been primarily researched for its applications in the field of medicine, particularly in the treatment of HIV infections. As a reverse transcriptase inhibitor, it was designed to inhibit the replication of the HIV virus by targeting the reverse transcriptase enzyme . Although its development was discontinued after Phase 1 clinical trials, the compound has contributed to the understanding of reverse transcriptase inhibitors and their potential in treating viral infections .
Mechanism of Action
The mechanism of action of DPC-A78277 involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. By inhibiting this enzyme, DPC-A78277 prevents the replication of the virus, thereby reducing the viral load in the infected individual .
Comparison with Similar Compounds
DPC-A78277 can be compared with other reverse transcriptase inhibitors such as:
Zidovudine (AZT): One of the first reverse transcriptase inhibitors used in the treatment of HIV.
Lamivudine (3TC): Another reverse transcriptase inhibitor commonly used in combination therapies for HIV.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a different mechanism of action compared to nucleoside analogs.
What sets DPC-A78277 apart is its unique chemical structure and specific targeting of the reverse transcriptase enzyme. its development was discontinued, which limits its availability and use compared to other more established reverse transcriptase inhibitors .
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
335448-58-3 |
---|---|
Molecular Formula |
C17H14F4N2O2 |
Molecular Weight |
354.30 g/mol |
IUPAC Name |
(5S)-5-(cyclopropylmethoxy)-7-fluoro-1-hydroxy-5-(trifluoromethyl)benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C17H14F4N2O2/c18-11-5-6-14-13(8-11)16(17(19,20)21,25-9-10-3-4-10)12-2-1-7-23(24)15(12)22-14/h1-2,5-8,10,24H,3-4,9H2/t16-/m1/s1 |
InChI Key |
JZDHTASDALNGOE-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC1CO[C@@]2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |
Canonical SMILES |
C1CC1COC2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.